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Introduction

Ribosome biogenesis is a fundamental and highly regulated cellular process essential for
protein synthesis and cell growth. In eukaryotes, the assembly of the 60S large ribosomal
subunit is a complex pathway involving numerous assembly factors that guide the folding and
processing of ribosomal RNA (rRNA) and the incorporation of ribosomal proteins. Midasin, also
known as Real in Saccharomyces cerevisiae and Mdnl in other eukaryotes, is a giant AAA-
ATPase (ATPases Associated with diverse cellular Activities) that plays a pivotal,
mechanochemical role in the maturation of the 60S subunit. This technical guide provides an
in-depth overview of the function of midasin, summarizing key quantitative data, detailing
relevant experimental protocols, and visualizing its operational pathways.

Core Concepts: The Mechanochemical Action of
Midasin

Midasin is one of the largest known proteins, with a molecular weight of approximately 560-630
kDa, and is highly conserved across eukaryotes.[1] Its function is indispensable for cell viability.
[1] Structurally, midasin is characterized by a ring-shaped hexameric AAA-ATPase domain at

its N-terminus and a long, flexible tail region culminating in a C-terminal MIDAS (Metal lon-
Dependent Adhesion Site) domain.[2] This unique architecture allows midasin to function as a
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molecular motor, coupling the energy from ATP hydrolysis to the mechanical removal of specific
assembly factors from pre-60S ribosomal patrticles.

The primary role of midasin is to facilitate the timely dissociation of assembly factors that have
completed their function, thereby allowing the pre-60S patrticle to progress to the next stage of
maturation and eventual nuclear export. Two key substrates of midasin are the assembly
factors Ytm1l (WDR12 in humans) and Rsa4 (NLE1 in humans).[3] The MIDAS domain of
midasin specifically recognizes and binds to the ubiquitin-like (UBL) domains of these proteins.
[3] Through a series of conformational changes driven by ATP hydrolysis in the AAAring,
midasin exerts a pulling force on its substrates, effectively stripping them from the pre-60S
particle.[2][3] This action is crucial for the remodeling of the pre-ribosome and is a prerequisite
for its export to the cytoplasm.

Quantitative Data Summary

The following tables summarize key quantitative data related to the structure, function, and
inhibition of midasin.
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_ _ Molecular Amino Acid
Organism Protein Name ) Gene Name
Weight (kDa) Count
Homo sapiens Midasin (MDN1) ~632 5596 MDN1
Saccharomyces
o Real ~560 4910 YLR106C
cerevisiae
Schizosaccharo
Mdn1l ~538 4717 -
myces pombe
Arabidopsis
_ MDN1 ~583 - AT1G67120
thaliana
Drosophila o
Midasin ~605 - CG13185
melanogaster
Giardia S
] o Midasin ~540 4835 -
intestinalis

Table 1: Midasin
Orthologs and

their Properties.

[1]
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Approximate Molecular

Domain ) Key Features
Weight (kDa)
N-terminal Domain ~35 Weakly conserved
Six tandem AAA protomers
AAA Domain ~180 (6 x ~30) forming a ring; site of ATP
hydrolysis
Connects AAA domain to the
Linker Domain ~260 ) ]
D/E-rich domain
) ] Highly acidic region rich in
D/E-rich Domain ~70
aspartate and glutamate
Metal lon-Dependent Adhesion
M-domain (MIDAS) ~30 Site; binds UBL domains of

substrates

Table 2: Domain Organization

of Human Midasin.[1]

GI50 (Wild-Type

Inhibitor Target Mechanism
Cells)
) o Potent, reversible, and
Rbin-1 Midasin (Mdn1) 136 nM S
specific inhibitor
. . A more potent analog
Rbin-2 Midasin (Mdn1) 14 nM )
of Rbin-1
Table 3: Chemical
Inhibitors of Midasin.
[41[5]
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Complex/Protei

PDB ID Method Resolution (A) Organism
n
Real-MIDAS ) ) Chaetomium
) 6QT8 X-ray Diffraction 2.33 )
domain thermophilum
Real (AMPPNP Saccharomyces
6126 Cryo-EM - .
state) cerevisiae
Ytm1l UBL ] ] Saccharomyces
) - X-ray Diffraction 1.7 o
domain cerevisiae
Erbl-Ytm1l ] ) Chaetomium
5EM2 X-ray Diffraction 2.67 )
complex thermophilum
Table 4:

Structural Data
for Midasin and
Interacting
Proteins.[6][7][8]
[°]

Experimental Protocols

This section provides an overview of key experimental methodologies used to study the role of
midasin in ribosome maturation. For detailed, step-by-step protocols, it is recommended to
consult the cited literature.

Yeast Two-Hybrid (Y2H) Assay for Identifying Midasin
Interactors

The Y2H system is a powerful genetic method to identify protein-protein interactions.

Principle: The transcription factor GAL4 is split into its DNA-binding domain (BD) and activation
domain (AD). The "bait" protein (e.g., a domain of Midasin) is fused to the BD, and a library of
potential "prey" proteins is fused to the AD. If the bait and prey interact, the BD and AD are
brought into proximity, reconstituting the transcription factor and activating reporter genes (e.qg.,
HIS3, lacZ), allowing for cell growth on selective media and colorimetric detection.
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Detailed Protocol Outline:

e Vector Construction: Clone the Midasin "bait" sequence into a BD vector (e.g., pPEG202) and
a cDNA library into an AD "prey" vector (e.g., pJG4-5).[10]

¢ Yeast Transformation: Transform the bait plasmid into a suitable yeast strain (e.g., EGY48)
and the prey library into another compatible strain (e.g., Y187).[7]

e Mating: Mix the bait and prey strains on a rich medium (e.g., YPDA) to allow for mating and
the formation of diploid cells containing both plasmids.[6]

o Selection: Replica-plate the mated cells onto selective media lacking specific nutrients (e.g.,
histidine, leucine, tryptophan) to select for interacting partners. The optimal concentration of
3-aminotriazole (3-AT), a competitive inhibitor of the HIS3 gene product, should be
determined empirically for each bait to suppress auto-activation.

« Interaction Confirmation and Identification: Isolate plasmids from positive colonies, sequence
the prey inserts to identify the interacting proteins, and re-transform into the original yeast
strains to confirm the interaction.

In Vitro Release of Assembly Factors from Pre-60S
Particles

This assay biochemically reconstitutes the Midasin-mediated removal of assembly factors from
purified pre-60S particles.

Principle: Pre-60S particles containing a specific assembly factor (e.g., Ytm1 or Rsa4) are
purified from yeast. These particles are then incubated with purified Midasin/Real and ATP.
The release of the assembly factor is assessed by separating the reaction components and
analyzing the fractions.

Detailed Protocol Outline:
o Purification of Pre-60S Particles:

o Use a yeast strain expressing a tandem affinity purification (TAP)-tagged assembly factor
(e.g., YIM1-TAP).
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o Grow a large-scale yeast culture and prepare a cell lysate under conditions that preserve
the integrity of pre-ribosomal particles.

o Perform tandem affinity purification to isolate the pre-60S particles associated with the
tagged protein.[3]

« Purification of Recombinant Midasin/Real:
o Express recombinant Midasin/Real in a suitable system (e.g., insect cells or yeast).
o Purify the protein using a combination of affinity and size-exclusion chromatography.
e In Vitro Release Assay:

o Incubate the purified pre-60S particles with purified Midasin/Real in a buffer containing

ATP and an ATP regeneration system.

o Include control reactions with no Midasin, no ATP, or a non-hydrolyzable ATP analog (e.qg.,
AMP-PNP).[3]

e Analysis of Release:
o Separate the reaction mixture using sucrose density gradient centrifugation.

o Collect fractions and analyze the protein content of each fraction by SDS-PAGE and
Western blotting using antibodies against the assembly factor of interest and ribosomal
proteins. A shift of the assembly factor from the pre-60S fraction to the top of the gradient

indicates its release.

Northern Blot Analysis of pre-rRNA Processing

This technique is used to detect and quantify specific pre-rRNA species, allowing for the
assessment of ribosome biogenesis defects in midasin mutants.

Principle: Total RNA is extracted from yeast cells, separated by size via gel electrophoresis,
transferred to a membrane, and hybridized with a labeled oligonucleotide probe specific to a
particular pre-rRNA sequence.
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Detailed Protocol Outline:

e RNA Extraction: Grow wild-type and midasin mutant yeast strains to mid-log phase. Harvest
the cells and extract total RNA using a hot acid phenol method.

o Gel Electrophoresis and Transfer: Separate the RNA on a denaturing agarose-formaldehyde
gel. Transfer the RNA to a nylon membrane.

e Probe Labeling and Hybridization:

o Design oligonucleotide probes specific to different regions of the pre-rRNA (e.g., ITS1,
ITS2, 5" ETS). An example probe for pre-tRNA is 5'-CCAAACAACCACTTATTTGTTGA-3..
[11]

o Label the probes with a radioactive isotope (e.g., 32P) or a non-radioactive label.

o Hybridize the labeled probe to the membrane in a hybridization buffer at an appropriate
temperature.

e Washing and Detection: Wash the membrane to remove unbound probe and detect the
signal using autoradiography or a suitable imaging system. Accumulation of specific pre-
rRNA species in the mutant strain compared to the wild-type indicates a defect in processing
at that step.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key processes involving
midasin.
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Caption: Domain organization of the Midasin protein.
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Caption: Midasin's mechanochemical cycle for assembly factor removal.
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Caption: Experimental workflow for a Yeast Two-Hybrid screen.

Conclusion

Midasin is a critical player in the intricate process of 60S ribosomal subunit maturation. Its role
as a molecular machine that removes assembly factors from pre-ribosomal particles highlights
the dynamic and energy-dependent nature of ribosome biogenesis. A thorough understanding
of midasin's structure, function, and interactions is crucial for dissecting the mechanisms of
ribosome assembly and its regulation. Furthermore, the essential nature of midasin makes it a
potential target for therapeutic intervention in diseases characterized by dysregulated cell
growth and protein synthesis, such as cancer. The experimental approaches detailed in this
guide provide a framework for further investigation into the multifaceted role of this essential
AAA-ATPase.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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